molecular formula C17H22O2 B14465420 5-(Cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 70780-19-7

5-(Cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid

Katalognummer: B14465420
CAS-Nummer: 70780-19-7
Molekulargewicht: 258.35 g/mol
InChI-Schlüssel: KMLGVCIZCVYBHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure This compound is characterized by the presence of a cyclohexylmethyl group attached to a dihydroindene carboxylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclohexylmethyl bromide with 2,3-dihydro-1H-indene-1-carboxylic acid in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 5-(Cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexylamine: A related compound with a cyclohexyl group attached to an amine.

    Cyclohexanecarboxylic acid: Similar in structure but lacks the indene moiety.

    Cyclohexylmethyl ketone: Contains a cyclohexylmethyl group attached to a ketone.

Uniqueness

5-(Cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to the presence of both the cyclohexylmethyl and dihydroindene carboxylic acid groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

70780-19-7

Molekularformel

C17H22O2

Molekulargewicht

258.35 g/mol

IUPAC-Name

5-(cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid

InChI

InChI=1S/C17H22O2/c18-17(19)16-9-7-14-11-13(6-8-15(14)16)10-12-4-2-1-3-5-12/h6,8,11-12,16H,1-5,7,9-10H2,(H,18,19)

InChI-Schlüssel

KMLGVCIZCVYBHG-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)CC2=CC3=C(C=C2)C(CC3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.